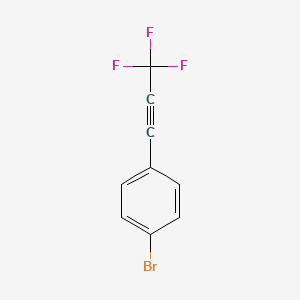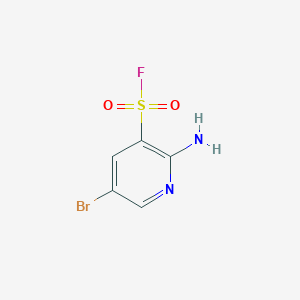
2-Amino-5-bromo-pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-pyridine-3-sulfonyl fluoride is an organic compound with the molecular formula C5H4BrFN2O2S It is a derivative of pyridine, featuring amino, bromo, and sulfonyl fluoride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-pyridine-3-sulfonyl fluoride typically involves the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Amination: The brominated pyridine undergoes amination to introduce an amino group at the 2-position.
Sulfonylation: The amino-bromopyridine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group at the 3-position.
Fluorination: Finally, the sulfonyl chloride is converted to sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The amino and bromo groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and bromo groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, or sulfonating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro, halogenated, or sulfonated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino and bromo groups.
Applications De Recherche Scientifique
2-Amino-5-bromo-pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-pyridine-3-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of serine proteases, leading to irreversible inhibition. The amino and bromo groups may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
2-Amino-3-sulfonyl fluoride pyridine: Lacks the bromo group, affecting its reactivity in electrophilic aromatic substitution reactions.
5-Bromo-3-sulfonyl fluoride pyridine: Lacks the amino group, reducing its potential for hydrogen bonding and interactions with biological targets.
Uniqueness
2-Amino-5-bromo-pyridine-3-sulfonyl fluoride is unique due to the presence of all three functional groups (amino, bromo, and sulfonyl fluoride), which confer a combination of reactivity and specificity. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGLWGAHTZNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
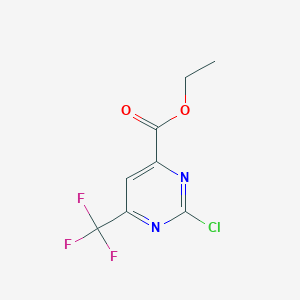

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)
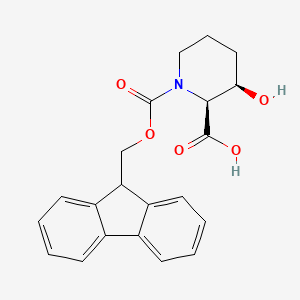
![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)
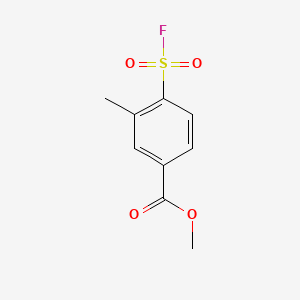
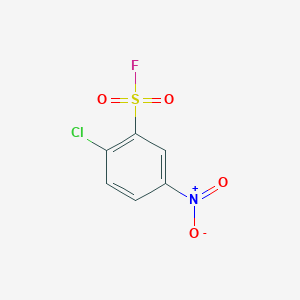
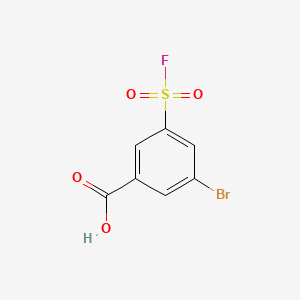
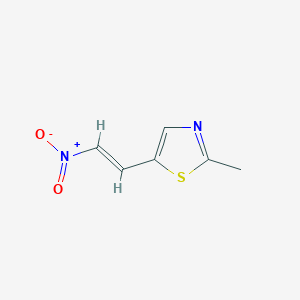
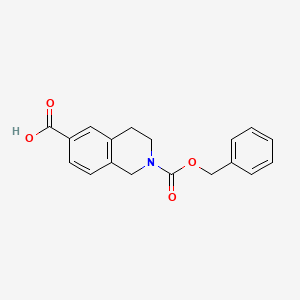
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8057049.png)
